molecular formula C21H41NO B569389 N-Cyclohexanecarbonyltetradecylamine CAS No. 1215071-05-8

N-Cyclohexanecarbonyltetradecylamine

Cat. No.: B569389
CAS No.: 1215071-05-8
M. Wt: 323.6
InChI Key: MIHNEWQWEUOBSN-UHFFFAOYSA-N
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Description

N-Cyclohexanecarbonyltetradecylamine (CAS 1215071-05-8) is a synthetic compound featuring a cyclohexanecarbonyl group linked to a tetradecylamine (14-carbon alkyl chain) via an amide bond. It is primarily utilized in biomedical research, particularly in studies involving endocannabinoid signaling pathways. As an analog of fatty acyl ethanolamides, this compound has been shown to potentiate the intrinsic biological activity of endocannabinoids, making it valuable for investigating lipid-mediated cellular processes . It is supplied by specialized biochemical vendors such as Shanghai Youningwei Biological Technology Co., Ltd., and is marketed under catalog codes like GC44340 .

Properties

CAS No.

1215071-05-8

Molecular Formula

C21H41NO

Molecular Weight

323.6

InChI

InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-22-21(23)20-17-14-13-15-18-20/h20H,2-19H2,1H3,(H,22,23)

InChI Key

MIHNEWQWEUOBSN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCNC(=O)C1CCCCC1

Synonyms

N-tetradecyl-cyclohexanecarboxamide

Origin of Product

United States

Preparation Methods

The synthesis of N-Cyclohexanecarbonyltetradecylamine involves the reaction of cyclohexanecarbonyl chloride with tetradecylamine under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified using standard chromatographic techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Overview

The following table summarizes key characteristics of N-Cyclohexanecarbonyltetradecylamine and related compounds:

Compound CAS Number Molecular Formula Molecular Weight Structure Primary Application Source
This compound 1215071-05-8 Not explicitly provided (estimated: C21H41NO) Not provided Cyclohexanecarbonyl + tetradecylamine (amide) Endocannabinoid research Shanghai Youningwei
Dicyclohexylamine 101-83-7 C12H23N 169.32 g/mol Two cyclohexyl groups attached to amine Industrial corrosion inhibitor ACETO US, LLC
N-Cyclohexylhexadecylamine 95287-15-3 C22H45N 323.61 g/mol Cyclohexyl + hexadecylamine (alkyl chain) Early-stage chemical research Sigma-Aldrich

Detailed Comparative Analysis

Structural Differences
  • This compound: Contains a carbonyl group bridging the cyclohexane ring and the tetradecyl chain, forming an amide linkage.
  • Dicyclohexylamine: A secondary amine with two cyclohexyl substituents. Its non-polar structure and basicity make it suitable for neutralizing acidic corrosive agents in industrial settings .
  • N-Cyclohexylhexadecylamine: Features a longer hexadecyl (16-carbon) chain directly bonded to the cyclohexylamine group.
Functional and Application Differences
  • This compound: Used in endocannabinoid research to modulate lipid signaling pathways. Its amide group mimics endogenous fatty acid derivatives, enabling studies on receptor binding and enzymatic activity .
  • Dicyclohexylamine : Primarily employed as a corrosion inhibitor in cooling systems and metalworking fluids. Its amine group reacts with acids to form protective salts, preventing material degradation .
  • N-Cyclohexylhexadecylamine: Classified as a rare chemical for exploratory research.

Biological Activity

N-Cyclohexanecarbonyltetradecylamine is a compound that belongs to the class of N-acyl ethanolamines, which are known for their diverse biological activities. This article delves into the biological activity of this compound, summarizing its effects, mechanisms, and potential applications based on available research findings.

Chemical Structure and Properties

This compound (CAS 1215071-05-8) features a tetradecyl chain attached to a cyclohexanecarbonyl group. This structure is significant because the length and nature of the acyl chain can influence the compound's interaction with biological systems, particularly in lipid metabolism and signaling pathways.

Biological Activity Overview

The biological activity of this compound is primarily associated with its role as an endocannabinoid-like compound. Research indicates that various analogs of fatty acyl ethanolamides, including this compound, can potentiate the intrinsic biological activity of endocannabinoids. The following sections provide detailed insights into its biological activities.

1. Endocannabinoid System Interaction

This compound has been shown to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain sensation, mood regulation, and appetite control. Specifically, it may influence cannabinoid receptors (CB1 and CB2) and affect the release of neurotransmitters.

2. Lipid Metabolism

The compound is implicated in lipid metabolism, particularly in the modulation of fatty acid amide hydrolase (FAAH) activity. This enzyme is responsible for the breakdown of endocannabinoids, and compounds that inhibit FAAH can enhance endocannabinoid signaling, potentially leading to therapeutic effects in conditions like chronic pain and inflammation .

Comparative Biological Activity Table

The following table summarizes the predicted biological activities associated with this compound and related compounds based on existing literature:

Activity Type Predicted Effect Related Compounds
Endocannabinoid ModulationPotentiationVarious fatty acyl ethanolamides
FAAH InhibitionIncreased signalingN-Arachidonoyl dopamine, other NAEs
Anti-inflammatory EffectsPotentialPalmitoylethanolamide (PEA), Oleoylethanolamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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